4,4'-Dicyano-2,2'-bipyridine

概述

描述

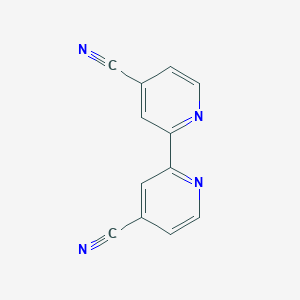

4,4’-Dicyano-2,2’-bipyridine is an organic compound with the molecular formula C₁₂H₆N₄. It is a derivative of bipyridine, where the hydrogen atoms at the 4 and 4’ positions are replaced by cyano groups. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-Dicyano-2,2’-bipyridine typically involves a multistep synthesis process. One common method includes the following steps :

Starting Material: The synthesis begins with 2,2’-bipyridine.

Oxidation: The 2,2’-bipyridine is oxidized using hydrogen peroxide in acetic acid to form 2,2’-bipyridine-N,N’-dioxide.

Industrial Production Methods

Industrial production methods for 4,4’-Dicyano-2,2’-bipyridine are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

4,4’-Dicyano-2,2’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: It can undergo selective mono- or disubstitution processes under palladium catalysis.

Coordination Reactions: It acts as a ligand that binds to metals such as molybdenum.

Common Reagents and Conditions

Palladium Catalysis: Used for substitution reactions.

Metal Salts: Used for coordination reactions.

Major Products Formed

Substituted Bipyridines: Products of substitution reactions.

Metal Complexes: Products of coordination reactions with metals.

科学研究应用

Photosensitizers for Solar Fuel Generation

One of the most significant applications of 4,4'-Dicyano-2,2'-bipyridine is in the field of solar fuel generation. It serves as a crucial component in the synthesis of photosensitizer complexes that facilitate light absorption and energy conversion processes.

- Mechanism : dcbpy enhances the efficiency of metal-to-ligand charge transfer (MLCT) processes, which are essential for converting solar energy into chemical energy .

- Case Study : Recent studies have demonstrated that Ir(III) complexes incorporating dcbpy exhibit improved photocatalytic activity for water splitting, suggesting potential for sustainable hydrogen production .

Coordination Chemistry

In coordination chemistry, this compound acts as a versatile ligand capable of forming stable complexes with various metals.

- Metal Complexes : It is often used to synthesize complexes with metals such as platinum and ruthenium, which have applications in catalysis and materials science .

- Data Table : Below is a summary of notable metal complexes formed with dcbpy:

| Metal Complex | Application | Stability |

|---|---|---|

| Pt(dcbpy)(CN)₂ | Catalysis in organic reactions | High |

| Ru(dcbpy)₂ | Photovoltaic devices | Moderate |

| Ir(dcbpy)₃ | Photosensitizers for solar fuels | High |

Vapochromism and pH-dependent Coloration

dcbpy exhibits remarkable vapochromic properties, meaning its color changes in response to vapor exposure. This feature has potential applications in sensors and indicators.

- Color Change Mechanism : The cyano groups influence the electronic properties of the compound, leading to distinct color variations under different environmental conditions .

- Case Study : Research has shown that dcbpy-based materials can be engineered to display specific colors depending on pH levels, making them useful for environmental monitoring applications .

Electrochromic Materials

The electrochromic properties of dcbpy allow it to be utilized in devices that change color upon electrical stimulation. This application is particularly relevant in smart windows and displays.

- Application Example : Devices incorporating dcbpy can switch from transparent to colored states when an electric current is applied, providing energy-efficient solutions for building designs .

Synthesis of Ruthenium Complexes

The synthesis of ruthenium complexes using dcbpy is another prominent application. These complexes are valuable in various fields including photochemistry and catalysis.

作用机制

The mechanism of action of 4,4’-Dicyano-2,2’-bipyridine involves its role as a ligand in coordination chemistry. The cyano groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can be exploited for tuning photophysical properties in metal complexes. This compound facilitates metal-to-ligand charge-transfer (MLCT) processes, which are crucial for its applications in photosensitizers and other coordination complexes .

相似化合物的比较

Similar Compounds

2,2’-Bipyridine: The parent compound without cyano groups.

4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of cyano groups.

Bis-triazinyl bipyridines (BTBPs): Tetradentate ligands similar in shape to quaterpyridine.

Uniqueness

4,4’-Dicyano-2,2’-bipyridine is unique due to the presence of cyano groups, which significantly alter its electronic properties compared to other bipyridine derivatives. These cyano groups lower the energy of the LUMO, making it a valuable ligand for tuning the photophysical properties of metal complexes .

生物活性

4,4'-Dicyano-2,2'-bipyridine (dnbpy) is a bipyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on the biological effects of dnbpy, particularly focusing on its cytotoxicity, interaction with biomolecules, and potential therapeutic applications.

This compound is characterized by its bipyridine structure with two cyano groups at the 4,4' positions. This configuration influences its reactivity and ability to form complexes with various metal ions, enhancing its biological activity.

1. Cytotoxicity

Research has indicated that dnbpy and its metal complexes exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that ruthenium(II) complexes containing dnbpy showed selective cytotoxicity towards cancer cells while sparing normal cells. The cytotoxicity was assessed using the SRB assay against cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) .

| Cell Line | Cytotoxicity IC50 (µM) | Selectivity |

|---|---|---|

| HeLa | 5.0 | High |

| MCF7 | 7.5 | Moderate |

| SKOV3 | 6.0 | High |

2. Interaction with DNA and Proteins

The interaction of dnbpy with DNA has been studied extensively. It has been shown to bind to calf thymus DNA (CT-DNA) through groove binding mechanisms, which was confirmed by fluorescence spectroscopy and viscosity measurements. The binding affinity was influenced by the presence of metal ions in complex formation .

Additionally, dnbpy complexes demonstrated significant interactions with bovine serum albumin (BSA), leading to quenching of intrinsic fluorescence in a static quenching mode, indicating strong binding between the complex and the protein .

3. Antioxidant Activity

Dnbpy exhibits notable antioxidant properties, which contribute to its potential therapeutic applications. The radical scavenging ability of dnbpy was evaluated using various assays including DPPH radical scavenging and hydroxyl radical assays. Results indicated that dnbpy complexes possess superior antioxidant activity compared to standard antioxidants like vitamin C .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of a ruthenium complex derived from dnbpy against several human cancer cell lines. The results indicated that the complex not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects of dnbpy derivatives against various bacterial strains. The results demonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

属性

IUPAC Name |

2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFOUVCDJGKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439972 | |

| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67491-43-4 | |

| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。